molecular formula C15H12Cl2N4O B2869924 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1239472-50-4

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2869924
CAS No.: 1239472-50-4
M. Wt: 335.19
InChI Key: TZOZZTMLJNJIDR-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic small molecule designed for research into targeted cancer therapies. This compound is of significant interest in oncology research due to its structural features that are characteristic of telomerase inhibitors. Telomerase is a ribonucleoprotein enzyme that is reactivated in an estimated 85-95% of human cancers, allowing malignant cells to maintain telomere length and achieve unlimited replication potential. Inhibiting telomerase presents a promising strategy for targeting cancer cells while minimizing effects on normal somatic cells. The design of this prop-2-enamide derivative is based on established pharmacophoric models for telomerase inhibition. It incorporates key structural elements, including a lipophilic 3,5-dimethyl-1H-pyrazole head, a central (E)-2-cyano-3-(heteroaryl)prop-2-enamide linker, and a 3,5-dichlorophenylamide group. This molecular architecture is analogous to that of known non-nucleoside telomerase inhibitors, which act by direct, non-competitive inhibition of the allosteric site of the human telomerase reverse transcriptase (hTERT) subunit. Research on closely related analogs has demonstrated the ability to penetrate cell membranes and inhibit telomerase activity inside living cancer cells, as measured by the Telomeric Repeat Amplification Protocol (TRAP) assay. The presence of the cyano group and the specific geometry of the α,β-unsaturated amide linker are critical for optimal interaction with the enzyme's binding pocket. This compound is intended for research applications only, specifically for in vitro studies aimed at investigating telomere biology, cellular senescence, and cancer cell proliferation. It is supplied as a solid and should be stored under recommended conditions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-8-14(9(2)21-20-8)3-10(7-18)15(22)19-13-5-11(16)4-12(17)6-13/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOZZTMLJNJIDR-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: The starting material, 3,5-dimethyl-1H-pyrazole, is synthesized through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Coupling with the dichlorophenyl group: The final step involves the coupling of the cyano-substituted pyrazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted enamides with different nucleophiles.

Scientific Research Applications

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of the target compound with analogs identified in the evidence:

Compound Name Pyrazole Substituents Aromatic Ring Substituents Additional Functional Groups Reference
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide 3,5-dimethyl 3,5-dichlorophenyl Cyano, enamide Target Compound
XCT790 [(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide] None Bis(trifluoromethyl)phenyl Methoxy, thiadiazole
(E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide 4-chlorophenyl, phenyl 2-trifluoromethylphenyl Cyano, enamide
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide 3,5-dimethyl 3-ethoxy-2-hydroxyphenyl Hydrazide

Key Observations :

  • Pyrazole Modifications: The target compound’s 3,5-dimethylpyrazole group contrasts with XCT790’s lack of pyrazole and the 4-chlorophenyl-pyrazole in .
  • Aromatic Ring Diversity: The 3,5-dichlorophenyl group in the target compound introduces electron-withdrawing effects, differing from XCT790’s trifluoromethyl-rich aromatic system (stronger lipophilicity) or the hydroxyphenyl group in (hydrogen-bond donor capacity) .
  • Functional Group Impact: The cyano-enamide motif is conserved across analogs, suggesting a role in conjugation or hydrogen bonding. XCT790’s thiadiazole ring and ’s hydrazide group introduce distinct electronic profiles .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystallization and solubility, vary significantly:

  • The target compound’s cyano and enamide groups may act as acceptors, forming interactions akin to those in ’s hydrazide derivative .
  • XCT790’s methoxy and thiadiazole groups provide additional acceptor/donor sites, likely influencing its crystal lattice stability compared to the dichlorophenyl analog .

Research Implications and Limitations

  • Biological Relevance: The dichlorophenyl-pyrazole motif is understudied compared to XCT790’s trifluoromethyl-thiadiazole system (a known ERRα inverse agonist) . Further assays are needed to evaluate the target compound’s bioactivity.
  • Crystallography : SHELX-based refinement () could resolve its hydrogen-bonding network, aiding in co-crystal design .
  • Limitations : Absence of empirical data (e.g., IC50, solubility) in the evidence restricts functional comparisons.

This analysis underscores the structural diversity within enamide derivatives and highlights the need for targeted studies on the dichlorophenyl-pyrazole subclass. Future work should prioritize synthesis optimization and pharmacological profiling.

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